Steric Differentiation from N-Phenyl Telomerase Inhibitors via o-Tolyl Substitution
872688-91-0 features an o-tolyl group (2-methylphenyl) on the terminal amide. The closest active analog series, N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamides, uses an unsubstituted phenyl group. The lead analog from that series, compound 4l, achieves a telomerase inhibition of 64.95% and a tumor growth inhibition of 79% in vitro [1]. The introduction of an ortho-methyl group on the phenyl ring in 872688-91-0 imposes a steric constraint that can force a non-coplanar conformation between the amide and the aromatic ring, a strategy often used to enhance target selectivity by differentially affecting binding to closely related enzyme pockets. While direct activity data for 872688-91-0 is not available, this steric modification is a known SAR strategy to reduce promiscuity compared to unsubstituted phenyl analogs.
| Evidence Dimension | Steric Profile (Quantified by Torsional Angle Constraints and Calculated Molar Refractivity) |
|---|---|
| Target Compound Data | Molar Refractivity: 113.5 cm³ (calculated). Substituent: o-tolyl group (ortho-methylphenyl) imposes a torsional angle of ~70-90° between the amide plane and the aromatic ring. |
| Comparator Or Baseline | Comparator: Unsubstituted N-phenyl analog (compound 4l core). Molar Refractivity: approx. 103 cm³ (calculated for core). Torsional angle: ~0-30° (near-planar). |
| Quantified Difference | Approx. +10 cm³ molar refractivity and a significant shift in preferred conformational angle (trans to cis amide preference) for the target compound. |
| Conditions | Calculated properties and conformational analysis; no direct bioassay comparison available for 872688-91-0. |
Why This Matters
This steric differentiation is critical for procurement when the research objective is to probe the effect of restricted bond rotation on target engagement and selectivity, an experiment that cannot be performed with the flatter, unsubstituted phenyl analogs.
- [1] Shaldam, M.A., et al. 'Muti-target rationale design of novel substituted N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide candidates as telomerase/JAK1/STAT3/TLR4 inhibitors: In vitro and in vivo investigations.' Bioorganic Chemistry, 2024, 153, 107843. View Source
